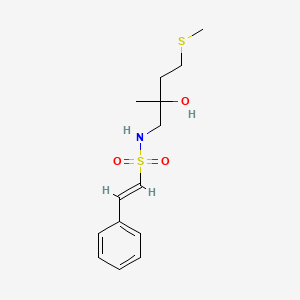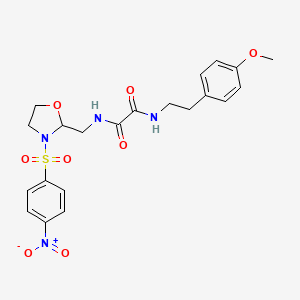
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide, also known as HMBPS, is a novel sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. HMBPS is a synthetic compound that was first synthesized by researchers in Japan in 2011. Since then, several studies have been conducted to explore the properties and potential applications of this compound.
Wirkmechanismus
The mechanism of action of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is not fully understood. However, it is believed that the compound works by binding to the active site of enzymes and inhibiting their activity. The exact binding mode of this compound to the enzymes is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibitory activity against enzymes, this compound has also been shown to have antioxidant and anti-inflammatory properties. These properties make this compound a promising compound for the treatment of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is its high yield during synthesis. This makes it a cost-effective compound for use in laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide. One potential application of this compound is in the development of new drugs for the treatment of Alzheimer's disease and glaucoma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a novel sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been found to have potent inhibitory activity against enzymes, as well as antioxidant and anti-inflammatory properties. Although there are some limitations to its use in laboratory experiments, the high yield during synthesis makes it a cost-effective compound for research. Further studies are needed to fully understand the potential applications of this compound in various fields and to develop new drugs based on its properties.
Synthesemethoden
The synthesis of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide involves the reaction of 2-phenylethene-1-sulfonyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine in the presence of a base. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has potent inhibitory activity against a range of enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases, including Alzheimer's disease and glaucoma.
Eigenschaften
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S2/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-8,11,15-16H,9-10,12H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHIBHLJDJOVLY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C=CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC)(CNS(=O)(=O)/C=C/C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2853048.png)
![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
![2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2853050.png)

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)
![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)


![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)


